2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes an imidazole ring, bromophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole compound with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Concentrated sulfuric acid for sulfonation, or nitric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Nitro or sulfonyl derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring and halogenated aromatic groups.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalizable structure.
Mechanism of Action
The mechanism by which 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-chlorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-bromophenyl)acetamide
- 2-((5-(4-fluorophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The bromophenyl and chlorophenyl groups, along with the imidazole ring, provide a unique set of interactions and reactivity patterns not found in other similar compounds.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-6-8-14(20)9-7-13)11-22-19(24)26-12-18(25)23-16-5-3-4-15(21)10-16/h3-11H,2,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCJYFVRFGMPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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